![molecular formula C15H19N5O2 B15113768 3-methyl-6-{[1-(1-methyl-1H-imidazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B15113768.png)
3-methyl-6-{[1-(1-methyl-1H-imidazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine
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Overview
Description
3-methyl-6-{[1-(1-methyl-1H-imidazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound that features a pyridazine ring substituted with a methoxy group and a pyrrolidine ring The compound also contains an imidazole moiety, which is known for its presence in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-{[1-(1-methyl-1H-imidazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multiple steps, including the formation of the pyridazine ring, the introduction of the methoxy group, and the attachment of the pyrrolidine and imidazole moieties. Common synthetic routes may involve:
Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Methoxy Group: This step often involves the use of methanol and a suitable catalyst to introduce the methoxy group at the desired position on the pyridazine ring.
Attachment of the Pyrrolidine and Imidazole Moieties: This can be done through nucleophilic substitution reactions, where the pyrrolidine and imidazole groups are introduced using appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
3-methyl-6-{[1-(1-methyl-1H-imidazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyridazine, pyrrolidine, or imidazole rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-methyl-6-{[1-(1-methyl-1H-imidazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.
Chemical Research: The compound can serve as a model for studying the reactivity and properties of similar heterocyclic compounds.
Industrial Applications: It may have applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-methyl-6-{[1-(1-methyl-1H-imidazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety is known to bind to metal ions and can inhibit the activity of certain enzymes by coordinating with the metal ion in the active site. The pyrrolidine ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds containing the imidazole ring, such as histidine and its derivatives.
Pyridazine Derivatives: Compounds with a pyridazine ring, such as pyridazine-3-carboxylic acid.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as proline and its derivatives.
Uniqueness
3-methyl-6-{[1-(1-methyl-1H-imidazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is unique due to its combination of three different heterocyclic rings, each contributing to its overall chemical and biological properties
Properties
Molecular Formula |
C15H19N5O2 |
---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
(1-methylimidazol-4-yl)-[3-[(6-methylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]methanone |
InChI |
InChI=1S/C15H19N5O2/c1-11-3-4-14(18-17-11)22-9-12-5-6-20(7-12)15(21)13-8-19(2)10-16-13/h3-4,8,10,12H,5-7,9H2,1-2H3 |
InChI Key |
BBYFROLDNMLIAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(C2)C(=O)C3=CN(C=N3)C |
Origin of Product |
United States |
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